2-(4-Bromophenyl)-1,1-diphenylethylene

Description

Properties

IUPAC Name |

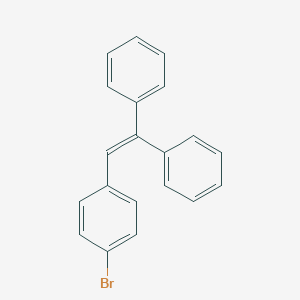

1-bromo-4-(2,2-diphenylethenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Br/c21-19-13-11-16(12-14-19)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCFDUOIMSRYAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Br)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348126 |

Source

|

| Record name | 2-(4-Bromophenyl)-1,1-diphenylethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18648-66-3 |

Source

|

| Record name | 2-(4-Bromophenyl)-1,1-diphenylethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Significance of a Triarylethylene Scaffold

An In-Depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)-1,1-diphenylethylene

For Researchers, Scientists, and Drug Development Professionals

2-(4-Bromophenyl)-1,1-diphenylethylene is a triarylethylene derivative of significant interest in both materials science and medicinal chemistry. Its structure serves as a crucial building block for more complex molecules. The presence of the bromophenyl group provides a versatile handle for further functionalization via cross-coupling reactions, while the triphenylethylene core is a well-known pharmacophore and a key component in Aggregation-Induced Emission (AIE) luminogens.[1][2]

In medicinal chemistry, the triphenylethylene scaffold is famously found in drugs like Tamoxifen, a selective estrogen receptor modulator (SERM) used in breast cancer therapy.[3][4][5] The synthesis of analogues, such as the target molecule of this guide, is pivotal for developing new therapeutic agents with potentially improved efficacy or altered metabolic pathways.[5][6][7] In materials science, derivatives of this compound are explored as precursors for functional polymers and advanced materials with unique photophysical properties.[1][8]

This guide provides a detailed exploration of the primary synthetic pathways to 2-(4-Bromophenyl)-1,1-diphenylethylene, focusing on the underlying chemical principles, step-by-step protocols, and a comparative analysis of the methodologies.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of 2-(4-Bromophenyl)-1,1-diphenylethylene reveals several logical disconnection points for the central carbon-carbon double bond. This analysis points toward two principal and highly effective synthetic strategies: the Wittig reaction and a Grignard reaction followed by dehydration.

Caption: Retrosynthetic pathways for the target molecule.

Pathway 1: The Wittig Reaction

The Wittig reaction is arguably the most reliable and widely used method for synthesizing alkenes with absolute control over the double bond's position.[9][10] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[11] For the synthesis of 2-(4-bromophenyl)-1,1-diphenylethylene, this translates to the reaction between benzophenone and the ylide derived from (4-bromobenzyl)triphenylphosphonium bromide.

Causality and Mechanism

The reaction proceeds in two main stages: the formation of the phosphorus ylide, followed by its reaction with the ketone.

-

Ylide Formation: The synthesis of the Wittig reagent begins with an SN2 reaction between triphenylphosphine (a strong nucleophile) and 4-bromobenzyl bromide to form a stable phosphonium salt.[9][12] The methylene protons adjacent to the positively charged phosphorus atom are acidic and can be removed by a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide, to generate the nucleophilic ylide.[13]

-

Olefin Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of benzophenone. The mechanism is now widely believed to proceed via a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[11][14] This intermediate is unstable and rapidly collapses in a retro-[2+2] cycloaddition, yielding the desired alkene and triphenylphosphine oxide. The formation of the extremely stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction.[9]

Caption: Workflow for the Wittig Reaction Synthesis.

Experimental Protocol: Wittig Synthesis

Part A: Synthesis of (4-Bromobenzyl)triphenylphosphonium Bromide

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triphenylphosphine (1.1 eq.) and 4-bromobenzyl bromide (1.0 eq.).

-

Solvent Addition: Add anhydrous toluene (approx. 100 mL) to the flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The phosphonium salt will begin to precipitate as a white solid. Continue refluxing for 4-6 hours.

-

Isolation: Cool the reaction mixture to room temperature. Collect the white precipitate by vacuum filtration, wash thoroughly with cold diethyl ether to remove any unreacted starting materials, and dry under vacuum. The product is typically used without further purification.

Part B: Synthesis of 2-(4-Bromophenyl)-1,1-diphenylethylene

-

Setup: To a flame-dried 250 mL two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phosphonium salt (1.1 eq.) from Part A.

-

Ylide Generation: Add anhydrous tetrahydrofuran (THF, approx. 80 mL) via syringe. Cool the resulting suspension to 0 °C in an ice bath. While stirring vigorously, slowly add n-butyllithium (n-BuLi, 1.05 eq., typically 1.6 M in hexanes) dropwise. The formation of the ylide is indicated by the appearance of a deep orange or reddish color.[15] Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Carbonyl Addition: Dissolve benzophenone (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature overnight. The color of the solution will typically fade as the reaction proceeds.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(4-bromophenyl)-1,1-diphenylethylene.

Pathway 2: Grignard Reaction and Dehydration

An alternative classical approach involves the formation of a tertiary alcohol via a Grignard reaction, followed by an acid-catalyzed dehydration to form the alkene.[16] This two-step sequence leverages the powerful nucleophilicity of organomagnesium compounds. The key step is the addition of a 4-bromobenzylmagnesium halide to benzophenone.

Causality and Mechanism

-

Grignard Reagent Formation: 4-bromobenzyl bromide reacts with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form the Grignard reagent, 4-bromobenzylmagnesium bromide. This reaction is sensitive to moisture and must be conducted under strictly anhydrous conditions.[17][18]

-

Nucleophilic Addition: The highly polarized carbon-magnesium bond of the Grignard reagent renders the benzylic carbon strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of benzophenone, forming a magnesium alkoxide intermediate after a 1,2-addition.[19]

-

Protonation & Dehydration: The reaction is quenched with a mild acid (e.g., aqueous NH₄Cl or dilute HCl), which protonates the alkoxide to yield the tertiary alcohol, 2-(4-bromophenyl)-1,1-diphenylethanol.[20] This alcohol is then subjected to acid-catalyzed dehydration. Protonation of the hydroxyl group creates a good leaving group (water), which departs to form a stable tertiary carbocation. Subsequent elimination of a proton from the adjacent carbon yields the final alkene product.

Caption: Workflow for the Grignard Reaction and Dehydration Pathway.

Experimental Protocol: Grignard Synthesis

Part A: Synthesis of 2-(4-Bromophenyl)-1,1-diphenylethanol

-

Setup: Assemble a flame-dried three-neck flask with a dropping funnel, reflux condenser, and magnetic stir bar under an inert atmosphere. Place magnesium turnings (1.2 eq.) in the flask.

-

Reagent Preparation: In the dropping funnel, prepare a solution of 4-bromobenzyl bromide (1.0 eq.) in anhydrous diethyl ether or THF.

-

Initiation: Add a small portion (approx. 10%) of the halide solution to the magnesium turnings. The reaction may need initiation by gentle warming or the addition of a small iodine crystal. A cloudy, bubbling appearance indicates the reaction has started.

-

Grignard Formation: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 1-2 hours until most of the magnesium is consumed.

-

Carbonyl Addition: Cool the Grignard solution to 0 °C. Dissolve benzophenone (0.9 eq.) in anhydrous ether/THF and add it dropwise to the reaction mixture. A color change and increase in viscosity are typically observed.

-

Reaction & Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Cool the flask again in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with diethyl ether, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude alcohol.

Part B: Dehydration to 2-(4-Bromophenyl)-1,1-diphenylethylene

-

Setup: Dissolve the crude alcohol from Part A in glacial acetic acid in a round-bottom flask.

-

Dehydration: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

-

Isolation & Purification: Cool the reaction mixture and pour it into a beaker of ice water. The product will often precipitate as a solid. Collect the solid by filtration, wash with water and then with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid. The crude product can be recrystallized from ethanol or purified by column chromatography as described for the Wittig synthesis.

Alternative Synthetic Approaches

While the Wittig and Grignard routes are most direct, other powerful reactions in organic synthesis can be adapted to produce this and related structures.

-

McMurry Reaction: This reaction involves the reductive coupling of two carbonyl compounds using a low-valent titanium reagent.[21][22][23] While highly effective for synthesizing symmetrical alkenes like tetraphenylethylene from benzophenone,[8][24] a cross-coupling between benzophenone and 4-bromobenzaldehyde would likely result in a statistical mixture of three products: the desired product, tetraphenylethylene, and 1,2-bis(4-bromophenyl)ethene. This lack of selectivity makes it a less ideal choice for this specific target.[25]

-

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki or Heck coupling are staples of modern synthesis.[26][27] One could envision a Suzuki coupling between a 1,1-diphenyl-2-bromoethylene precursor and a 4-bromophenylboronic acid, or a Heck reaction between 1,1-diphenylethylene and 1,4-dibromobenzene.[28] However, these routes require the synthesis of specific vinyl halide or boronate precursors, potentially adding steps compared to the more convergent Wittig and Grignard pathways.

Data and Pathway Comparison

| Synthesis Pathway | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Wittig Reaction | Triphenylphosphine, 4-bromobenzyl bromide, n-BuLi, Benzophenone | 60-85% | High regioselectivity; fixes double bond position.[9] Tolerates many functional groups.[13] | Requires strong base; stoichiometric triphenylphosphine oxide by-product can complicate purification. |

| Grignard & Dehydration | Magnesium, 4-bromobenzyl bromide, Benzophenone, Acid catalyst | 55-80% | Utilizes readily available and inexpensive starting materials. | Two distinct reaction steps. Strictly anhydrous conditions are critical.[18] Potential for rearrangement in some dehydration cases (not likely here). |

| McMurry Cross-Coupling | Benzophenone, 4-bromobenzaldehyde, TiCl₃/LiAlH₄ or TiCl₄/Zn | Low (for cross-product) | One-pot coupling. | Poor selectivity for unsymmetrical products; formation of homo-coupled by-products.[25] |

Conclusion

The synthesis of 2-(4-bromophenyl)-1,1-diphenylethylene is most efficiently and reliably achieved through two classic organometallic pathways: the Wittig reaction and the Grignard reaction followed by dehydration . The Wittig reaction offers superior control over the olefination step, directly forming the target in a single C-C bond-forming transformation from the key intermediates. The Grignard approach, while requiring a subsequent elimination step, is a robust and cost-effective alternative. The choice between these methods will often depend on substrate availability, functional group tolerance requirements for more complex analogues, and laboratory preference. Both pathways provide a solid foundation for researchers and drug development professionals seeking to access this versatile chemical scaffold.

References

-

Wittig reaction - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

-

McMurry reaction - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

-

Eames, J. (2018, February 6). The Wittig Reaction. Master Organic Chemistry. Retrieved January 3, 2026, from [Link]

-

The Wittig reaction. (n.d.). Lumen Learning. Retrieved January 3, 2026, from [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

-

Paterni, I., et al. (2013). Synthesis and biological evaluation of novel tamoxifen analogues. Bioorganic & Medicinal Chemistry, 21(14), 4120-4131. Retrieved January 3, 2026, from [Link]

-

Wittig Reaction. (n.d.). BYJU'S. Retrieved January 3, 2026, from [Link]

-

Leventis, P. A., et al. (2017). Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation. Frontiers in Chemistry, 5, 75. Retrieved January 3, 2026, from [Link]

-

Elghazawy, N. H., et al. (2016). Design and synthesis of novel tamoxifen analogues that avoid CYP2D6 metabolism. European Journal of Medicinal Chemistry, 115, 13-27. Retrieved January 3, 2026, from [Link]

-

McMurry reaction. (n.d.). Grokipedia. Retrieved January 3, 2026, from [Link]

-

Recent advances of carbonyl olefination via McMurry coupling reaction. (2022, May 26). RSC Publishing. Retrieved January 3, 2026, from [Link]

-

McMurry Reaction. (n.d.). SynArchive. Retrieved January 3, 2026, from [Link]

-

McMurry Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

-

Abuelizz, H. A., et al. (2023). New tamoxifen analogs for breast cancer therapy: synthesis, aromatase inhibition and in silico studies. Journal of Biomolecular Structure & Dynamics, 41(22), 12798-12807. Retrieved January 3, 2026, from [Link]

-

Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. (n.d.). RSC Publishing. Retrieved January 3, 2026, from [Link]

-

Elghazawy, N. H., et al. (2016). Synthesis of flexible tamoxifen analogs. ResearchGate. Retrieved January 3, 2026, from [Link]

-

Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. (2021). PubMed Central. Retrieved January 3, 2026, from [Link]

-

Heck reaction - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

-

Synthesis of tetraphenylethylene based glycoclusters. (2025, March 26). University of Galway Research Repository. Retrieved January 3, 2026, from [Link]

-

Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]

-

Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. (2021, September 21). ACS Omega. Retrieved January 3, 2026, from [Link]

-

Synthesis of tetraarylethenes. a Pd-catalysed Suzuki-Miyaura coupling... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Heck Reactions with Aryl Chlorides. (2008, September 24). DiVA portal. Retrieved January 3, 2026, from [Link]

-

Scheme 1 Synthesis of E/Z-TPE derivatives through the McMurry coupling... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Grignard Reaction. (n.d.). Web Pages. Retrieved January 3, 2026, from [Link]

-

Chamberlain, D. (n.d.). Exp 14B: Phenyl Grignard Addition to Benzophenone. Prezi. Retrieved January 3, 2026, from [Link]

-

Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved January 3, 2026, from [Link]

- Method for synthesizing benzophenone derivative by continuous flow microreactor. (n.d.). Google Patents.

-

Benzophenone And Grignard Reaction Lab. (n.d.). Bartleby. Retrieved January 3, 2026, from [Link]

-

Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

-

PREPARATION OF HEXAKIS(4-BROMOPHENYL)BENZENE (HBB). (n.d.). Organic Syntheses Procedure. Retrieved January 3, 2026, from [Link]

-

Suzuki Coupling. (2020, July 11). YouTube. Retrieved January 3, 2026, from [Link]

-

A novel triphenylacrylonitrile based AIEgen for high contrast mechanchromism and bicolor electroluminescence. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]

-

Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

- Process for the preparation of 4-bromophenyl derivatives. (n.d.). Google Patents.

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Retrieved January 3, 2026, from [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved January 3, 2026, from [Link]

-

1,1-diphenylethylene. (n.d.). Organic Syntheses Procedure. Retrieved January 3, 2026, from [Link]

- Synthesis method of 2-(4-bromomethyl phenyl) propionic acid. (n.d.). Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. A novel triphenylacrylonitrile based AIEgen for high contrast mechanchromism and bicolor electroluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel tamoxifen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation [frontiersin.org]

- 5. Design and synthesis of novel tamoxifen analogues that avoid CYP2D6 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New tamoxifen analogs for breast cancer therapy: synthesis, aromatase inhibition and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 10. byjus.com [byjus.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. d.web.umkc.edu [d.web.umkc.edu]

- 18. Benzophenone And Grignard Reaction Lab - 926 Words | Bartleby [bartleby.com]

- 19. prezi.com [prezi.com]

- 20. cerritos.edu [cerritos.edu]

- 21. McMurry reaction - Wikipedia [en.wikipedia.org]

- 22. synarchive.com [synarchive.com]

- 23. McMurry Reaction [organic-chemistry.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. grokipedia.com [grokipedia.com]

- 26. Heck Reaction [organic-chemistry.org]

- 27. youtube.com [youtube.com]

- 28. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Bromophenyl)-1,1-diphenylethylene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Bromophenyl)-1,1-diphenylethylene is a triarylethylene derivative of significant interest in medicinal chemistry and materials science. Its structural framework is a key component in the design of selective estrogen receptor modulators (SERMs) and serves as a versatile precursor for the synthesis of functional polymers and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, spectroscopic characterization, and potential applications, with a focus on its role in drug discovery and development.

Introduction

2-(4-Bromophenyl)-1,1-diphenylethylene, a brominated aromatic hydrocarbon, is a pivotal building block in the field of organic synthesis. Its triarylethylene (TAE) core is a privileged scaffold in medicinal chemistry, most notably found in the breast cancer drug Tamoxifen. The presence of the bromophenyl moiety offers a reactive handle for further functionalization through various cross-coupling reactions, making it an invaluable intermediate for creating diverse molecular architectures. Beyond its pharmaceutical relevance, this compound is explored as a precursor in the development of advanced materials, including functional polymers. Investigations into its biological activities have revealed promising anticancer and antioxidant properties, further cementing its importance in contemporary chemical and biomedical research.[1]

This technical guide will delve into the fundamental chemical properties of 2-(4-Bromophenyl)-1,1-diphenylethylene, providing a detailed examination of its synthesis, reactivity, and spectroscopic signature. Furthermore, it will explore its current and potential applications, offering insights for researchers and professionals in drug development and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-Bromophenyl)-1,1-diphenylethylene is presented in the table below. These properties are crucial for its handling, purification, and application in various chemical transformations.

| Property | Value |

| CAS Number | 18648-66-3 |

| Molecular Formula | C₂₀H₁₅Br |

| Molecular Weight | 335.24 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 79-81 °C |

| Boiling Point | ~417 °C at 760 mmHg (Predicted) |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Synthesis of 2-(4-Bromophenyl)-1,1-diphenylethylene

The synthesis of 2-(4-Bromophenyl)-1,1-diphenylethylene can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two prevalent and effective methods are the Grignard reaction followed by dehydration and the McMurry coupling reaction.

Synthesis via Grignard Reaction and Dehydration

This two-step approach is a classic and reliable method for constructing the triarylethylene scaffold. It involves the nucleophilic addition of a Grignard reagent to a ketone, followed by an acid-catalyzed dehydration to form the alkene.

Experimental Protocol:

Step 1: Synthesis of 1-(4-Bromophenyl)-1,1-diphenylethanol

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). The system is flushed with dry nitrogen. A solution of 4-bromobenzyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the Grignard reaction. Gentle heating may be required to start the reaction, which is then maintained at a gentle reflux.

-

Reaction with Benzophenone: Once the magnesium is consumed, the resulting Grignard reagent is cooled to 0 °C. A solution of benzophenone (1.0 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C.

-

Quenching and Work-up: After the addition is complete, the reaction is stirred at room temperature for 2-3 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 1-(4-bromophenyl)-1,1-diphenylethanol.

Step 2: Dehydration to 2-(4-Bromophenyl)-1,1-diphenylethylene

-

Acid-Catalyzed Dehydration: The crude alcohol from the previous step is dissolved in a suitable solvent such as toluene or acetic acid. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added.

-

Reaction and Monitoring: The mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford pure 2-(4-Bromophenyl)-1,1-diphenylethylene.

Caption: Synthesis of 2-(4-Bromophenyl)-1,1-diphenylethylene via Grignard Reaction.

Synthesis via McMurry Coupling Reaction

The McMurry reaction is a powerful method for the reductive coupling of two carbonyl groups to form an alkene, using a low-valent titanium reagent.[2] This reaction is particularly effective for the synthesis of sterically hindered alkenes like tri- and tetra-substituted ethylenes.[1]

Experimental Protocol:

-

Preparation of Low-Valent Titanium Reagent: In a flame-dried, inert-atmosphere flask, titanium(IV) chloride is reduced with a suitable reducing agent like zinc-copper couple or lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran (THF).

-

Coupling Reaction: A mixture of 4-bromobenzophenone (1.0 eq) and benzophenone (1.0 eq) dissolved in anhydrous THF is added to the slurry of the low-valent titanium reagent.

-

Reflux and Monitoring: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After completion, the reaction is cooled and quenched by the slow addition of aqueous potassium carbonate solution. The mixture is filtered through a pad of celite to remove the titanium salts. The filtrate is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product, a mixture of homo- and cross-coupled products, is purified by column chromatography to isolate 2-(4-Bromophenyl)-1,1-diphenylethylene.

Caption: Synthesis of 2-(4-Bromophenyl)-1,1-diphenylethylene via McMurry Coupling.

Spectroscopic Characterization

The structural elucidation of 2-(4-Bromophenyl)-1,1-diphenylethylene is confirmed through a combination of spectroscopic techniques. Below is a summary of the expected spectral data.

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.4-7.2 (m, aromatic protons), 7.1-7.0 (m, aromatic protons), 6.9 (s, 1H, vinylic proton). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~143 (alkene C), ~141 (alkene C), ~132-127 (aromatic C), ~121 (C-Br). |

| IR (KBr, cm⁻¹) | ν: ~3050 (aromatic C-H stretch), ~1600, 1490, 1440 (aromatic C=C stretch), ~830 (para-disubstituted C-H bend). |

| Mass Spectrometry (EI) | m/z: 334/336 ([M]⁺, isotopic pattern for Br), 255 ([M-Br]⁺). |

Note: The exact chemical shifts and coupling constants in NMR spectra can vary slightly depending on the solvent and the specific instrument used.

Chemical Reactivity and Applications

The chemical reactivity of 2-(4-Bromophenyl)-1,1-diphenylethylene is dominated by the presence of the carbon-carbon double bond and the aryl bromide. The bromine atom serves as a versatile functional group for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is readily susceptible to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, replacing the bromine atom with an aryl, heteroaryl, or vinyl group.

-

Heck Reaction: This reaction enables the coupling of the aryl bromide with an alkene, providing access to more complex olefinic structures.

-

Buchwald-Hartwig Amination: The bromine atom can be substituted with a nitrogen-based nucleophile to form arylamines.

Caption: Key Cross-Coupling Reactions of 2-(4-Bromophenyl)-1,1-diphenylethylene.

Applications in Medicinal Chemistry

The primary application of 2-(4-Bromophenyl)-1,1-diphenylethylene in medicinal chemistry is as a key intermediate in the synthesis of Tamoxifen analogues and other selective estrogen receptor modulators (SERMs). The triarylethylene scaffold is crucial for binding to the estrogen receptor, and modifications at the para-position of the phenyl ring, facilitated by the bromine atom, allow for the exploration of structure-activity relationships and the development of new therapeutic agents.

The demonstrated anticancer and antioxidant properties of this compound and its derivatives also make it a valuable lead structure for the development of novel therapeutic agents targeting cancer and oxidative stress-related diseases.[1]

Applications in Materials Science

In materials science, 2-(4-Bromophenyl)-1,1-diphenylethylene serves as a monomer or a precursor for the synthesis of functional polymers. The triarylethylene unit can impart unique photophysical properties, such as aggregation-induced emission (AIE), to polymeric materials. The bromo-functionality allows for its incorporation into polymer chains via cross-coupling polymerization techniques, leading to the development of materials with potential applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

Conclusion

2-(4-Bromophenyl)-1,1-diphenylethylene is a highly versatile and valuable chemical entity with significant applications in both medicinal chemistry and materials science. Its straightforward synthesis, well-defined chemical properties, and the reactivity of its aryl bromide group make it an ideal platform for the construction of complex molecular architectures. As research into novel therapeutics and advanced materials continues to expand, the importance of this key building block is poised to grow, offering a wealth of opportunities for innovation in drug discovery and materials development.

References

- 2-(4-Bromophenyl)

-

¹H NMR spectra of (1–3). (1) 4-bromobenzophenone; (2) 1-(4-bromophenyl)-1-phenylethylene (DPE-Br); (3) 1-(ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). - ResearchGate. (URL: [Link])

-

Recent advances of carbonyl olefination via McMurry coupling reaction - PMC - NIH. (URL: [Link])

Sources

2-(4-Bromophenyl)-1,1-diphenylethylene CAS number

An In-Depth Technical Guide to 2-(4-Bromophenyl)-1,1-diphenylethylene: Synthesis, Properties, and Advanced Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-1,1-diphenylethylene (CAS No. 18648-66-3), a pivotal intermediate in the fields of materials science and medicinal chemistry. This document delves into the compound's fundamental properties, detailed synthesis protocols, and its critical role as a precursor to advanced functional materials and pharmacologically active agents. Emphasis is placed on its tetraphenylethylene (TPE) core, which imparts unique photophysical properties, namely Aggregation-Induced Emission (AIE). We will explore the mechanistic underpinnings of AIE and discuss the compound's utility as a molecular building block in the development of novel therapeutics, including anticancer agents inspired by the triphenylethylene scaffold of drugs like Tamoxifen. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this versatile molecule.

Core Compound Identification and Properties

2-(4-Bromophenyl)-1,1-diphenylethylene is an asymmetrically substituted tetraphenylethylene derivative. The presence of a bromine atom on one of the phenyl rings provides a reactive site for further chemical modification, making it an exceptionally valuable and versatile intermediate in organic synthesis.[1]

| Property | Value | Reference(s) |

| CAS Number | 18648-66-3 | [2] |

| Molecular Formula | C₂₀H₁₅Br | [2] |

| Molecular Weight | 335.24 g/mol | [2] |

| Appearance | White to off-white powder or crystals | [2] |

| Melting Point | 79 °C | [2] |

| Boiling Point (Predicted) | 404.4 ± 14.0 °C | [2] |

| Density (Predicted) | 1.313 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in Toluene, THF, Dichloromethane | [2] |

Synthesis Methodologies: A Scientist's Perspective

The synthesis of sterically hindered alkenes like 2-(4-Bromophenyl)-1,1-diphenylethylene requires robust and reliable methods. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of the reaction. The McMurry reaction is a particularly powerful method for creating tetrasubstituted alkenes from ketone precursors.

Recommended Protocol: Cross-McMurry Reductive Coupling

The cross-McMurry reaction provides a direct and efficient route to unsymmetrical tetraphenylethylenes. This reductive coupling of two different ketone moieties is mediated by a low-valent titanium species, typically generated in situ from the reduction of titanium tetrachloride (TiCl₄) with a reducing agent like zinc dust.[3][4][5][6][7]

The rationale for this choice is its convergence and efficiency. By coupling 4-bromobenzophenone and benzophenone, the desired carbon skeleton is assembled in a single, high-yielding step. The oxophilicity of titanium is the driving force for the deoxygenation of the intermediate pinacolate to form the final alkene product.[3][5]

Caption: McMurry reaction workflow for synthesis.

Step-by-Step Experimental Protocol:

-

Preparation of Low-Valent Titanium Reagent:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust (4.0 equivalents).

-

Suspend the zinc dust in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add titanium tetrachloride (TiCl₄, 2.0 equivalents) dropwise via syringe. Caution: This addition is exothermic. The mixture will turn from yellow to black, indicating the formation of the low-valent titanium species.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours to ensure full activation of the reagent.

-

-

Reductive Coupling Reaction:

-

Cool the black suspension of the low-valent titanium reagent to room temperature.

-

In a separate flask, dissolve 4-bromobenzophenone (1.0 equivalent) and benzophenone (1.0 equivalent) in anhydrous THF.

-

Add the solution of the ketones to the titanium suspension via cannula.

-

Heat the resulting reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and quench by slowly adding 1 M aqueous HCl.

-

Filter the mixture through a pad of Celite® to remove titanium salts. Wash the filter cake thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-Bromophenyl)-1,1-diphenylethylene.

-

Compound Characterization: A Self-Validating System

Accurate characterization is paramount for ensuring the identity and purity of the synthesized compound. The following data are expected based on the structure and analysis of closely related analogues.[8][9][10][11]

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.20 (m, complex multiplet, Ar-H), 7.15-7.00 (m, Ar-H). The spectrum will show complex overlapping signals in the aromatic region. The protons on the bromophenyl ring will appear as two distinct doublets (AA'BB' system) characteristic of a para-substituted ring, while the ten protons of the two unsubstituted phenyl rings will be in a different chemical environment. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~144-140 (quaternary C of C=C and attached phenyls), ~132-127 (aromatic CH carbons), ~121 (quaternary C with Br attachment). The spectrum will display multiple signals in the aromatic region, including the key quaternary carbon signals of the central ethylene bond. |

| Mass Spectrometry (EI) | m/z: 334/336 [M]⁺ corresponding to the bromine isotopes (⁷⁹Br/⁸¹Br) in an approximate 1:1 ratio. Fragmentation patterns would involve loss of bromine and phenyl groups. |

The Core Scientific Principle: Aggregation-Induced Emission (AIE)

The tetraphenylethylene (TPE) core of 2-(4-Bromophenyl)-1,1-diphenylethylene is responsible for one of its most compelling properties: Aggregation-Induced Emission (AIE). Unlike conventional fluorophores that suffer from Aggregation-Caused Quenching (ACQ) in the solid state or in aggregates, AIE luminogens (AIEgens) are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation.[12][13]

Mechanism: Restriction of Intramolecular Motion (RIM)

The AIE effect is primarily governed by the Restriction of Intramolecular Motion (RIM).[12]

-

In Dilute Solution: The multiple phenyl rings of the TPE core are free to undergo low-frequency rotational and vibrational motions. When the molecule is excited by light, this energy is efficiently dissipated through these non-radiative pathways (heat), resulting in negligible fluorescence.

-

In Aggregated State: In a poor solvent, or in the solid state, the molecules are forced to aggregate. This physical constraint hinders the free rotation of the phenyl rings. With the non-radiative decay channels blocked, the excited-state energy is instead released radiatively, leading to strong fluorescence emission.

Caption: Mechanism of Aggregation-Induced Emission (AIE).

Applications in Drug Development and Materials Science

The true value of 2-(4-Bromophenyl)-1,1-diphenylethylene lies in its role as a versatile building block. The bromo-substituent acts as a synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of more complex functional molecules.[14]

Precursor for Anticancer Drug Analogues

The triphenylethylene scaffold is the core structure of Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen, a cornerstone in the treatment of hormone-dependent breast cancer.[15][16] 2-(4-Bromophenyl)-1,1-diphenylethylene serves as an ideal precursor for synthesizing novel Tamoxifen analogues. The bromine atom can be replaced or functionalized to introduce different side chains or heterocyclic moieties, enabling the exploration of structure-activity relationships (SAR) to develop SERMs with improved efficacy or reduced side effects.[1][16] Furthermore, triphenylethylene derivatives have also been investigated as inhibitors of other cancer targets, such as DNA topoisomerase-II.[17] The cytotoxic potential of bromophenol-containing hybrids against various cancer cell lines has been demonstrated, suggesting that the bromophenyl moiety itself contributes to the pharmacological profile.[18][19]

Building Block for AIE-Active Materials

The AIE property of the TPE core makes this molecule a prime candidate for developing advanced materials for sensing, bioimaging, and optoelectronics.[13][20] The bromine atom can be readily converted into other functional groups to create sophisticated AIEgens.

-

Chemosensors: By coupling a receptor unit to the TPE core via the bromophenyl position, highly sensitive "turn-on" fluorescent sensors can be designed. The binding of an analyte to the receptor can induce aggregation or conformational changes that trigger the AIE effect. TPE-based sensors have been developed for detecting ions, reactive oxygen species, and biomolecules like ATP.[21][22]

-

Bioimaging: TPE derivatives can be functionalized to target specific organelles or cell types. Their high fluorescence quantum yield in the aggregated state and excellent photostability make them superior probes for cell imaging compared to traditional dyes that often quench at high concentrations.[22]

Conclusion

2-(4-Bromophenyl)-1,1-diphenylethylene is more than a simple chemical intermediate; it is a powerful molecular platform that bridges synthetic chemistry with materials science and drug discovery. Its robust synthesis via the McMurry reaction, combined with the unique AIE properties of its TPE core and the synthetic versatility offered by its bromine handle, makes it a compound of significant interest. For researchers in drug development, it offers a direct route to novel triphenylethylene-based therapeutics. For materials scientists, it is a foundational block for creating the next generation of smart fluorescent materials. This guide provides the foundational knowledge and practical protocols necessary to unlock the potential of this remarkable molecule.

References

-

Boulos, S., et al. (2016). Synthesis of Triphenylethylene Bisphenols as Aromatase Inhibitors That Also Modulate Estrogen Receptors. Journal of Medicinal Chemistry, 59(1), 7849-7861. [Link]

-

G. A. Potter, R. McCague. (1998). SYNTHESIS OF C-RING AZA-ANALOGUES OF TAMOXIFEN. Synthetic Communications, 28(1), 61-68. [Link]

-

Wang, W., et al. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 17(10), 569. [Link]

-

Fujimoto, K., et al. (2007). Supporting Information for "Self-Assembled V-Shaped and Linear Coordination Nanorods: Quantitative Control of Morphology by Olefin Isomerism". Angewandte Chemie International Edition, 46(12), 2024-2027. [Link]

-

Abdel-Halim, M., et al. (2021). Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. International Journal of Molecular Sciences, 22(22), 12575. [Link]

-

Wikipedia. (n.d.). McMurry reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Paul, K., et al. (2020). Triphenylethylene analogues: Design, synthesis and evaluation of antitumor activity and topoisomerase inhibitors. European Journal of Medicinal Chemistry, 208, 112775. [Link]

-

Bongso, A., Roswanda, R., & Syah, Y. M. (2022). Recent advances of carbonyl olefination via McMurry coupling reaction. Results in Chemistry, 4, 100329. [Link]

-

Wang, Y., et al. (2018). A novel triphenylacrylonitrile based AIEgen for high contrast mechanchromism and bicolor electroluminescence. RSC Advances, 8(2), 947-953. [Link]

-

Wikipedia. (n.d.). McMurry reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-Bromophenyl)-2-(5-bromophen-2-yl)acrylonitrile. Retrieved from [Link]

-

Li, W., et al. (2019). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 24(17), 3173. [Link]

-

Al-Harrasi, A., et al. (2022). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules, 27(19), 6245. [Link]

-

Organic Syntheses. (n.d.). Reductive Coupling of Carbonyls to Alkenes: Adamantylideneadamantane. Organic Syntheses, 60, 1. [Link]

-

ResearchGate. (n.d.). Collected results from the McMurry coupling reactions. Retrieved from [Link]

-

Peng, Y., & Wang, Y. (2024). Rapid detection of hypobromous acid by a tetraphenylethylene-based turn-on fluorescent AIE probe and its applications. Analytica Chimica Acta, 1297, 342642. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bromotriphenylethylene: A Versatile Intermediate for Organic Synthesis. Retrieved from [Link]

-

Huang, Z., et al. (2024). Synthesis of an aggregation-induced emission (AIE) dye with pH-sensitivity based on tetraphenylethylene-pyridine for fluorescent nanoparticles and its applications in bioimaging and in vitro anti-tumor effect. Colloids and Surfaces B: Biointerfaces, 234, 113750. [Link]

-

Zhang, Y., et al. (2024). Advances in the study of AIE polymers. Frontiers in Chemistry, 12, 1375573. [Link]

-

Sharma, A., et al. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega, 6(39), 25655–25664. [Link]

-

Mei, J., et al. (2015). Aggregation-Induced Emission: The Whole Is More Brilliant than the Parts. Advanced Materials, 27(31), 4630-4638. [Link]

- Vertex AI Search. (n.d.). 2-(4-Bromophenyl)-1,1-diphenylethylene: Synthesis, Properties, and Applications.

-

The Royal Society of Chemistry. (2015). Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand Qing-Xiang. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (E)‐Tamoxifen from 2 through the intermediate 4 and 5 with... Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Bis(4-bromophenyl)-1,2-diphenylethene. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2017). Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation. Archiv der Pharmazie, 350(10), 1700143. [Link]

-

Zhang, T., et al. (2020). Emissive Tetraphenylethylene (TPE) Derivatives in a Dissolved State Tightly Fastened by a Short Oligo(Ethylene Glycol) Chain. Chemical Communications, 56(64), 9143-9146. [Link]

-

Wang, D., et al. (2017). A new tetraphenylethylene based AIE sensor with light-up and tunable measuring range for adenosine triphosphate in aqueous solution and in living cells. Analyst, 142(23), 4388-4392. [Link]

Sources

- 1. Synthesis of Triphenylethylene Bisphenols as Aromatase Inhibitors That Also Modulate Estrogen Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. A new Suzuki synthesis of triphenylethylenes that inhibit aromatase and bind to estrogen receptors α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. McMurry reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. Frontiers | Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. 1,2-DIBROMO-1,2-DIPHENYLETHANE(13440-24-9) 13C NMR [m.chemicalbook.com]

- 12. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A novel triphenylacrylonitrile based AIEgen for high contrast mechanchromism and bicolor electroluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Triphenylethylene analogues: Design, synthesis and evaluation of antitumor activity and topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Advances in the study of AIE polymers [frontiersin.org]

- 21. nbinno.com [nbinno.com]

- 22. Synthesis of an aggregation-induced emission (AIE) dye with pH-sensitivity based on tetraphenylethylene-pyridine for fluorescent nanoparticles and its applications in bioimaging and in vitro anti-tumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Bromophenyl)-1,1-diphenylethylene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has shown that a comprehensive understanding of a molecule's fundamental properties, synthesis, and characterization is paramount for its effective application in research and development. This guide is dedicated to 2-(4-Bromophenyl)-1,1-diphenylethylene, a versatile building block with significant potential in medicinal chemistry, materials science, and organic synthesis. We will move beyond a simple recitation of facts to a deeper exploration of the "why" behind the "how," providing you with the foundational knowledge to confidently utilize this compound in your work.

Core Molecular Attributes

2-(4-Bromophenyl)-1,1-diphenylethylene, also known by its IUPAC name 1-Bromo-4-(2,2-diphenylvinyl)benzene, is a tetrasubstituted alkene. Its structure features a vinyl group with two phenyl substituents on one carbon and a 4-bromophenyl group on the other. This arrangement imparts specific steric and electronic properties that are key to its reactivity and applications.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₅Br | |

| Molecular Weight | 335.24 g/mol | |

| CAS Number | 18648-66-3 | |

| Boiling Point (Predicted) | 404.4 ± 14.0 °C | [1] |

| Density (Predicted) | 1.313 ± 0.06 g/cm³ | [1] |

| Physical Form | Powder to crystal | [1] |

| Solubility | Soluble in Toluene | [1] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];// Define atoms with high-contrast font color C1 [label="C", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="1.5,1!", fontcolor="#202124"]; C3 [label="C", pos="-0.75,2.3!", fontcolor="#202124"]; C4 [label="C", pos="-0.75,3.6!", fontcolor="#202124"]; C5 [label="C", pos="0,4.6!", fontcolor="#202124"]; C6 [label="C", pos="1.5,4.6!", fontcolor="#202124"]; C7 [label="C", pos="2.25,3.6!", fontcolor="#202124"]; C8 [label="C", pos="2.25,2.3!", fontcolor="#202124"]; C9 [label="C", pos="-1.5,0!", fontcolor="#202124"]; C10 [label="C", pos="-2.7,0.75!", fontcolor="#202124"]; C11 [label="C", pos="-3.9,0!", fontcolor="#202124"]; C12 [label="C", pos="-3.9,-1.5!", fontcolor="#202124"]; C13 [label="C", pos="-2.7,-2.25!", fontcolor="#202124"]; C14 [label="C", pos="-1.5,-1.5!", fontcolor="#202124"]; C15 [label="C", pos="3,1!", fontcolor="#202124"]; C16 [label="C", pos="4.2,1.75!", fontcolor="#202124"]; C17 [label="C", pos="5.4,1!", fontcolor="#202124"]; C18 [label="C", pos="5.4,-0.5!", fontcolor="#202124"]; C19 [label="C", pos="4.2,-1.25!", fontcolor="#202124"]; C20 [label="C", pos="3,-0.5!", fontcolor="#202124"]; Br [label="Br", pos="7.2,-0.5!", fontcolor="#EA4335"]; // Define bonds C1 -- C2 [label="="]; C1 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C3; C1 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9; C2 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C19; C19 -- C20; C20 -- C15; C18 -- Br;

}

Figure 1: 2D structure of 2-(4-Bromophenyl)-1,1-diphenylethylene.

Strategic Synthesis: A Tale of Two Reactions

The synthesis of tetrasubstituted alkenes like 2-(4-Bromophenyl)-1,1-diphenylethylene can be approached through several established methodologies. Here, we detail two of the most logical and field-proven synthetic routes: the Grignard reaction followed by dehydration, and the Wittig reaction. The choice between these methods often comes down to reagent availability, desired scale, and tolerance of functional groups in more complex syntheses.

The Grignard Approach: Building the Carbon Skeleton

This two-step approach first utilizes a Grignard reaction to form a tertiary alcohol, which is then dehydrated to yield the target alkene. This method is robust and high-yielding but requires strict anhydrous conditions due to the high reactivity of the Grignard reagent.

Figure 2: Workflow for the Grignard synthesis of 2-(4-Bromophenyl)-1,1-diphenylethylene.

Step 1: Preparation of 4-Bromobenzylmagnesium Bromide

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be scrupulously dried to prevent quenching of the Grignard reagent.

-

Reagent Charging: To the flask, add magnesium turnings (1.2 equivalents).

-

Initiation: Add a small crystal of iodine to activate the magnesium surface.

-

Grignard Formation: In the dropping funnel, place a solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction is initiated by gentle warming and is indicated by the disappearance of the iodine color and the onset of bubbling.

-

Reaction Maintenance: Once initiated, add the remaining 4-bromobenzyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Benzophenone and Dehydration

-

Nucleophilic Addition: Cool the Grignard reagent solution to 0 °C. Add a solution of benzophenone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. A color change is often observed during this step.[2]

-

Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Dehydration and Purification: Remove the solvent under reduced pressure. To the crude tertiary alcohol, add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat to induce dehydration. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, neutralize the mixture, extract with an organic solvent, and purify the final product by column chromatography on silica gel.

The Wittig Reaction: A Direct Olefination

The Wittig reaction offers a more direct route to the alkene by reacting a phosphonium ylide with a ketone. This reaction is particularly useful for creating specific double bond geometries, although for tetrasubstituted alkenes, a mixture of isomers is less of a concern.[3][4]

Figure 3: Workflow for the Wittig synthesis of 2-(4-Bromophenyl)-1,1-diphenylethylene.

Step 1: Preparation of the Phosphonium Ylide

-

Salt Formation: Synthesize (4-bromobenzyl)triphenylphosphonium bromide by reacting triphenylphosphine with 4-bromobenzyl bromide in a suitable solvent like toluene.

-

Ylide Generation: Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to -78 °C (dry ice/acetone bath).

-

Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi), dropwise until the characteristic color of the ylide appears.

Step 2: Olefination

-

Reaction with Ketone: To the ylide solution at -78 °C, add a solution of benzophenone in anhydrous THF dropwise.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction by adding water.

-

Workup and Purification: Extract the product with an organic solvent. The major byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent. Purify the crude product by column chromatography on silica gel to isolate 2-(4-Bromophenyl)-1,1-diphenylethylene.

Structural Verification and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive "fingerprint" of the molecule.

Mass Spectrometry (MS)

-

Expected Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 334 and 336 in an approximate 1:1 ratio, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the bromine atom ([M-Br]⁺) and benzylic cleavage.

Infrared (IR) Spectroscopy

-

Aromatic C-H Stretching: Peaks around 3000-3100 cm⁻¹.

-

C=C Stretching: A peak for the alkene double bond, typically around 1600-1680 cm⁻¹. Aromatic ring C=C stretching will also appear in this region.

-

Aromatic C-H Bending: Out-of-plane bending bands in the 675-900 cm⁻¹ region, which can be diagnostic of the substitution patterns on the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show complex multiplets in the aromatic region (typically δ 7.0-7.6 ppm) corresponding to the protons on the three phenyl rings. The integration of these signals should correspond to 14 aromatic protons. The single vinyl proton would likely be a singlet in the δ 6.5-7.5 ppm range.

-

¹³C NMR: The spectrum will show a number of signals in the aromatic region (δ 120-150 ppm). The two carbons of the double bond will have distinct chemical shifts, with the carbon bearing the two phenyl groups appearing further downfield. The carbon attached to the bromine atom will also have a characteristic chemical shift.

Applications in Scientific Research

2-(4-Bromophenyl)-1,1-diphenylethylene is more than just a chemical curiosity; it is a valuable intermediate with diverse applications.

-

Medicinal Chemistry: The triphenylethylene scaffold is a core structure in many biologically active molecules, including selective estrogen receptor modulators (SERMs). The bromo-substituent provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of complex drug candidates. Studies have also suggested potential anticancer and antioxidant properties for this class of compounds.[1]

-

Materials Science: As a precursor in the synthesis of functional polymers, this molecule can be used to introduce specific optical or electronic properties into materials. The phenyl and bromophenyl groups can influence the polymer's refractive index, thermal stability, and conductivity.[1]

-

Organic Synthesis: The bromine atom serves as a versatile functional group for a variety of transformations, including Suzuki, Heck, and Sonogashira coupling reactions. This allows for the construction of more complex molecular architectures, making it a key building block in multi-step syntheses.[1]

Conclusion

This guide has provided a comprehensive overview of 2-(4-Bromophenyl)-1,1-diphenylethylene, from its fundamental properties to its synthesis and applications. By understanding the underlying principles of its preparation and characterization, researchers can effectively and efficiently incorporate this valuable molecule into their synthetic strategies for the development of novel pharmaceuticals, advanced materials, and complex organic structures.

References

- Maercker, A. The Wittig Reaction. Organic Reactions. 1965, 14, 270-490.

-

Reddit. Help with Grignard reaction experimental observations. [Link]

- Wittig, G.; Geissler, G. Zur Reaktionsweise des Pentaphenyl-phosphors und einiger Derivate. Justus Liebigs Annalen der Chemie. 1953, 580 (1), 44-57.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromophenyl)-1,1-diphenylethylene

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the core physicochemical properties, synthesis, and characterization of 2-(4-Bromophenyl)-1,1-diphenylethylene. This document provides an in-depth analysis of its melting point, including factors influencing this critical parameter, alongside detailed experimental protocols for its synthesis and purification.

Introduction

2-(4-Bromophenyl)-1,1-diphenylethylene, a brominated triarylethylene derivative, is a versatile building block in modern organic synthesis. Its structural motif is of significant interest in materials science and medicinal chemistry, where it serves as a precursor for functional polymers and potentially bioactive molecules.[1] Accurate knowledge of its physical properties, particularly the melting point, is fundamental for its identification, purification, and application in further synthetic endeavors. This guide provides a detailed exploration of the melting point of 2-(4-Bromophenyl)-1,1-diphenylethylene, contextualized by the underlying principles of physical organic chemistry and supported by practical experimental procedures.

Physicochemical Properties

Melting Point: A Critical Quality Attribute

The melting point of a crystalline solid is a key physical constant used to assess its purity and identity. For 2-(4-Bromophenyl)-1,1-diphenylethylene, a survey of commercial suppliers and chemical databases reveals a consensus melting point, though with some noted variability.

| Property | Reported Value(s) | Source(s) |

| Melting Point | 79 °C | TCI AMERICA, Fisher Scientific, ChemicalBook[2][3][4] |

| 77-81 °C | Acmec Biochemical | |

| 106-109 °C | Chemwill Asia Co., Ltd. | |

| Molecular Formula | C₂₀H₁₅Br | TCI AMERICA[2] |

| Molecular Weight | 335.24 g/mol | TCI AMERICA[2] |

| Appearance | White to off-white crystalline powder | Chemwill Asia Co., Ltd. |

| CAS Number | 18648-66-3 | TCI AMERICA, Fisher Scientific, ChemicalBook[2][3][4] |

The more frequently cited melting point of approximately 79 °C is considered the most likely value for a pure, crystalline sample of the most stable polymorph. The broader range of 77-81 °C reported by Acmec Biochemical likely represents a typical melting range observed for a high-purity sample. The higher value of 106-109 °C may indicate the presence of a different crystalline polymorph or could be an outlier. Such discrepancies highlight the importance of careful and standardized melting point determination.

Factors Influencing Melting Point

The melting point of an organic compound is dictated by the strength of the intermolecular forces holding the molecules together in the crystal lattice. Key factors include:

-

Intermolecular Forces: For 2-(4-Bromophenyl)-1,1-diphenylethylene, a nonpolar molecule, the primary intermolecular interactions are van der Waals forces (specifically London dispersion forces). The large, polarizable electron clouds of the three aromatic rings and the bromine atom contribute to significant dispersion forces, requiring a moderate amount of thermal energy to overcome.

-

Molecular Weight and Size: Larger molecules generally have higher melting points due to increased surface area for van der Waals interactions. With a molecular weight of 335.24 g/mol , 2-(4-Bromophenyl)-1,1-diphenylethylene is a relatively large molecule, consistent with its solid nature at room temperature.

-

Molecular Symmetry and Packing: The asymmetry of the molecule, with one bromophenyl and two phenyl groups attached to the ethylene core, influences how efficiently it can pack into a crystal lattice. Less symmetrical molecules often have lower melting points than their more symmetrical isomers because they do not pack as tightly, leading to weaker overall intermolecular forces.

-

Purity: The presence of impurities disrupts the regular packing of the crystal lattice, weakening the intermolecular forces and typically causing a depression and broadening of the melting point range. A sharp melting range (typically 1-2 °C) is a strong indicator of high purity.

Experimental Protocols

Synthesis of 2-(4-Bromophenyl)-1,1-diphenylethylene via Grignard Reaction

Diagram of the Synthetic Pathway

Caption: Synthetic pathway for 2-(4-Bromophenyl)-1,1-diphenylethylene.

Step-by-Step Protocol:

-

Grignard Reagent Formation:

-

All glassware must be rigorously dried in an oven and assembled hot under a dry nitrogen or argon atmosphere.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 4-bromobenzyl bromide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium. The reaction is initiated by gentle warming. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Benzophenone:

-

Dissolve benzophenone (1.0 equivalent) in anhydrous THF in a separate flask.

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Add the benzophenone solution dropwise to the stirred Grignard reagent. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Dehydration:

-

Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product into diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude intermediate alcohol, 1-(4-bromophenyl)-2,2-diphenylethanol.

-

To the crude alcohol, add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a spatula tip of p-toluenesulfonic acid) and heat the mixture (with or without a high-boiling solvent like toluene) to effect dehydration. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, dissolve it in an organic solvent, and wash with a saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purification by Column Chromatography and Recrystallization

The crude product is typically a mixture of the desired alkene and potentially some unreacted starting materials or side products. Purification is essential to obtain a sample with a sharp melting point.

Diagram of the Purification Workflow

Caption: General purification workflow for 2-(4-Bromophenyl)-1,1-diphenylethylene.

Step-by-Step Protocol:

-

Column Chromatography:

-

Prepare a silica gel column using a nonpolar eluent system, such as a mixture of hexane and dichloromethane. The optimal ratio should be determined by TLC analysis of the crude product.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Analyze the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

-

Recrystallization:

-

Dissolve the purified solid from column chromatography in a minimum amount of a suitable hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

-

Melting Point Determination

Accurate determination of the melting point is crucial for verifying the purity of the synthesized compound.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the crystalline sample is completely dry.

-

Finely grind a small amount of the sample to a powder using a mortar and pestle.

-

Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Measurement:

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point (79 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample. For a pure compound, this range should be narrow (≤ 2 °C).

-

Conclusion

2-(4-Bromophenyl)-1,1-diphenylethylene is a valuable synthetic intermediate with a well-defined, though occasionally variably reported, melting point. The most consistently reported value is approximately 79 °C. Understanding the factors that influence this physical property, from intermolecular forces to the presence of impurities, is paramount for any scientist working with this compound. The successful synthesis and purification, achievable through standard organic chemistry techniques such as the Grignard reaction followed by chromatography and recrystallization, are prerequisites for obtaining a pure sample that exhibits a sharp and accurate melting point. The protocols and theoretical background provided in this guide offer a solid foundation for the synthesis, purification, and characterization of 2-(4-Bromophenyl)-1,1-diphenylethylene in a research and development setting.

References

-

Ningbo Inno Pharmchem Co., Ltd. 2-(4-Bromophenyl)-1,1-diphenylethylene: Synthesis, Properties, and Applications. Available at: [Link]

-

Acmec Biochemical. Product Specifications: 2-(4-Bromophenyl)-1,1-diphenylethylene. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-(4-Bromophenyl)-1,1-diphenylethylene

Foreword: The Strategic Importance of Solubility Data

2-(4-Bromophenyl)-1,1-diphenylethylene stands as a significant intermediate in the landscape of chemical synthesis and medicinal chemistry. As a derivative of the triphenylethylene scaffold, it serves as a foundational building block for complex organic molecules, including potential therapeutic agents and functional materials.[1] Its applications are noted in organic synthesis, materials science, and medicinal chemistry, where it is investigated for potential anticancer and antioxidant properties.[1] For professionals in these fields, a thorough understanding of the compound's solubility is not merely academic; it is a critical parameter that governs reaction kinetics, purification strategies, formulation development, and ultimately, its utility and bioavailability in potential pharmaceutical applications. This guide provides a comprehensive overview of the solubility characteristics of 2-(4-Bromophenyl)-1,1-diphenylethylene, the underlying principles, and a robust protocol for its experimental determination.

Physicochemical Profile and Predicted Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 2-(4-Bromophenyl)-1,1-diphenylethylene is a substituted ethylene derivative featuring three phenyl rings, one of which is functionalized with a bromine atom.

-

Molecular Formula: C₂₀H₁₅Br

-

Key Structural Features:

-

Large Hydrophobic Core: The presence of three phenyl rings creates a large, non-polar surface area.

-

Lack of Hydrogen Bond Donors/Acceptors: The molecule lacks hydroxyl (-OH) or amine (-NH₂) groups, which are crucial for forming hydrogen bonds with polar protic solvents like water.

-

Polarity: While the carbon-bromine bond introduces some polarity, the molecule's overall character is dominated by its non-polar hydrocarbon framework.

-

Based on the fundamental principle of "like dissolves like," we can predict the solubility behavior of this compound.[2][3] A polar solvent's molecules are strongly attracted to each other, and for a non-polar solute to dissolve, it must break these strong intermolecular forces. This process is often energetically unfavorable. Conversely, non-polar solvents readily accommodate non-polar solutes.

Therefore, 2-(4-Bromophenyl)-1,1-diphenylethylene is expected to be practically insoluble in water and other highly polar solvents. It is predicted to exhibit significantly higher solubility in non-polar or moderately polar organic solvents that can effectively interact with its phenyl rings through van der Waals forces.

Qualitative Solubility Data Summary

While precise quantitative solubility data (e.g., in mg/mL at specific temperatures) for 2-(4-Bromophenyl)-1,1-diphenylethylene is not extensively documented in publicly available literature, its general solubility profile has been described qualitatively.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |